Kaliumethylxanthogenat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

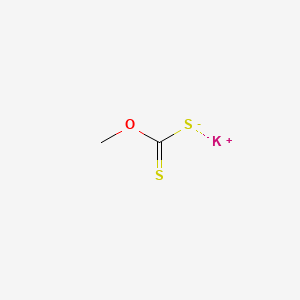

Potassium methylxanthate is an organosulfur compound with the chemical formula C2H5OS2K. It is a salt derived from xanthic acid and is commonly used in the mining industry as a flotation agent for the extraction of certain ores. The compound is characterized by its yellowish color and pungent odor. It plays a significant role in various chemical processes due to its reactivity and ability to form complexes with metals.

Wissenschaftliche Forschungsanwendungen

Potassium methylxanthate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and polymer chemistry. It plays a crucial role in reversible addition–fragmentation chain-transfer (RAFT) polymerization processes.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form complexes with metal ions.

Industry: It is widely used in the mining industry as a flotation agent for the extraction of sulfide ores.

Wirkmechanismus

Target of Action

Potassium methylxanthate primarily targets five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) . These cyclic carbonates play a crucial role in various chemical reactions, serving as the primary substrates for the action of potassium methylxanthate.

Mode of Action

The compound interacts with its targets through a cascade of reactions carried out under catalyst-free conditions . The reaction between potassium methylxanthate and the cyclic carbonates leads to the intensive evolution of both CO2 and COS, along with the simultaneous formation of a rich precipitate . This precipitate consists of various alkoxides, including potassium ethane-1,2-bis(olate) for EC-based reactions and potassium propane-1,2-bis(olate) for PC-based reactions .

Biochemical Pathways

The affected pathways involve the formation of alkoxide-terminated sulfides and polyalkylene sulfides . The distribution between these major products varies considerably with variation in the parameters of the reaction . For instance, by applying reduced pressure conditions and a temperature equal to 90°C, up to 95% selectivity towards the formation of alkoxide-terminated sulfide was achieved .

Pharmacokinetics

The compound’s interaction with its targets and the resulting changes suggest that its bioavailability may be influenced by factors such as temperature and pressure conditions .

Result of Action

The molecular and cellular effects of potassium methylxanthate’s action include the formation of various alkoxides and alkoxide-terminated sulfides . The resulting liquid phase contains polyalkylene sulfides whose number average molecular weight was found to be in the range of 400–550 Da for EC-based oligomers and 300–400 Da for PC-based oligomers .

Action Environment

The action, efficacy, and stability of potassium methylxanthate are influenced by environmental factors such as temperature and pressure . For instance, a shift in balance between products towards the formation of sulfur-containing products occurs with an appropriate increase in the temperature of the reaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium methylxanthate is typically synthesized through the reaction of potassium hydroxide with carbon disulfide and methanol. The reaction proceeds as follows:

CH3OH+CS2+KOH→CH3OCS2K+H2O

This reaction is carried out under alkaline conditions, and the product is usually obtained as a yellowish powder or granules.

Industrial Production Methods: In industrial settings, the preparation of potassium methylxanthate involves a similar process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carefully controlled to ensure complete conversion. The product is then filtered, washed, and dried to obtain the final compound in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium methylxanthate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dixanthogen.

Reduction: It can be reduced to form alcohol and carbon disulfide.

Substitution: It can react with metal ions to form metal xanthates.

Common Reagents and Conditions:

Oxidation: Potassium methylxanthate reacts with oxidizing agents such as hydrogen peroxide.

Reduction: It can be reduced using reducing agents like sodium borohydride.

Substitution: It reacts with metal salts like copper sulfate to form copper xanthate.

Major Products Formed:

Oxidation: Dixanthogen.

Reduction: Methanol and carbon disulfide.

Substitution: Metal xanthates (e.g., copper xanthate).

Vergleich Mit ähnlichen Verbindungen

- Potassium ethylxanthate

- Potassium isobutylxanthate

- Sodium ethylxanthate

- Sodium isobutylxanthate

Comparison: Potassium methylxanthate is unique due to its specific alkyl group (methyl) which influences its reactivity and solubility. Compared to other xanthates, it has a lower molecular weight and different physical properties, such as solubility and stability. These differences make it suitable for specific applications where other xanthates might not be as effective.

Eigenschaften

CAS-Nummer |

2667-20-1 |

|---|---|

Molekularformel |

C2H4KOS2 |

Molekulargewicht |

147.29 g/mol |

IUPAC-Name |

potassium;methoxymethanedithioic acid |

InChI |

InChI=1S/C2H4OS2.K/c1-3-2(4)5;/h1H3,(H,4,5); |

InChI-Schlüssel |

UTNCVSRCZRGOFV-UHFFFAOYSA-N |

SMILES |

COC(=S)[S-].[K+] |

Kanonische SMILES |

COC(=S)S.[K] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of potassium methylxanthate in the synthesis of arsenious methylxanthate?

A1: Potassium methylxanthate serves as a key reagent in synthesizing arsenious methylxanthate. The research paper describes a process where an aqueous solution of sodium arsenite is combined with potassium methylxanthate. This mixture is then acidified with hydrochloric acid to a pH of 1.0 while being cooled with ice []. This process leads to the precipitation of arsenious methylxanthate powder.

Q2: What is the structure of the arsenious methylxanthate formed using potassium methylxanthate, and how is this structure confirmed?

A2: The arsenious methylxanthate formed using potassium methylxanthate crystallizes into a rhombohedral form (α form) with the space group R3 []. X-ray crystallography studies reveal that the structure is isostructural with arsenious ethylxanthate. The molecule exhibits a distorted octahedral arrangement around the central arsenic atom, coordinated by six sulfur atoms. Three sulfur atoms are closer to the arsenic atom at a distance of 2.298(1) Å, while the other three are further away at 2.992(1) Å. The As-S bonds with the shorter distances show a significant electron density peak, indicating a covalent bond character [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.